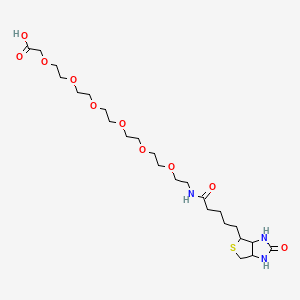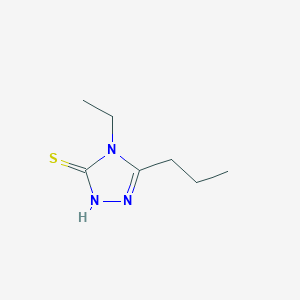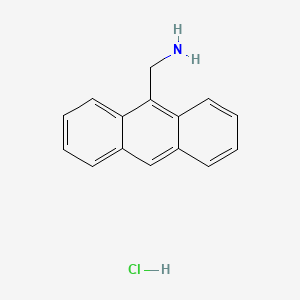![molecular formula C9H13Cl2NO2 B12310578 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-cloro-5-[1-hidroxi-2-(metilamino)etil]fenol es un compuesto químico con una estructura compleja que incluye un grupo cloro, un grupo hidroxilo y un grupo metilamino unidos a un anillo de fenol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-cloro-5-[1-hidroxi-2-(metilamino)etil]fenol generalmente implica múltiples pasos, incluida la introducción del grupo cloro, la formación del grupo hidroxilo y la unión del grupo metilamino. Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores químicos a gran escala y condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El proceso puede incluir pasos de purificación como la cristalización o la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-cloro-5-[1-hidroxi-2-(metilamino)etil]fenol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno.
Sustitución: El grupo cloro se puede sustituir por otros grupos funcionales como grupos amino o alquilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el amoníaco o los haluros de alquilo. Las condiciones de reacción pueden variar según el producto deseado, pero generalmente implican temperaturas controladas y niveles de pH.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la sustitución del grupo cloro por un grupo amino puede producir un derivado de amina.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-cloro-5-[1-hidroxi-2-(metilamino)etil]fenol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como material de partida para la síntesis de moléculas más complejas.
Biología: Se ha estudiado por sus posibles efectos sobre los sistemas biológicos, incluidas sus interacciones con enzimas y receptores.
Medicina: Se ha investigado por sus posibles efectos terapéuticos, como su capacidad para modular la actividad de los neurotransmisores o su uso como intermedio en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos especiales y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-cloro-5-[1-hidroxi-2-(metilamino)etil]fenol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos celulares y las respuestas fisiológicas. Las vías exactas involucradas pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-5-[1-hidroxi-2-(metilamino)etil]fenol
- 2-Cloro-5-[1-hidroxi-2-(etilamino)etil]fenol
- 2-Cloro-5-[1-hidroxi-2-(dimetilamino)etil]fenol
Unicidad
El clorhidrato de 2-cloro-5-[1-hidroxi-2-(metilamino)etil]fenol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo cloro, el grupo hidroxilo y el grupo metilamino permite una amplia gama de reacciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H13Cl2NO2 |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H |
Clave InChI |
DZIHXTNJRHWRQD-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)Cl)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


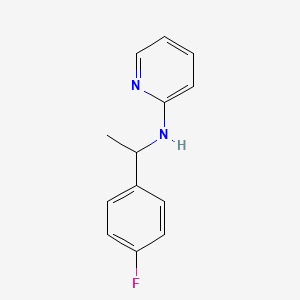
![1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12310502.png)
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)
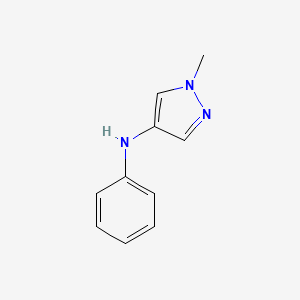
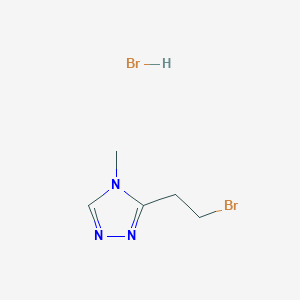

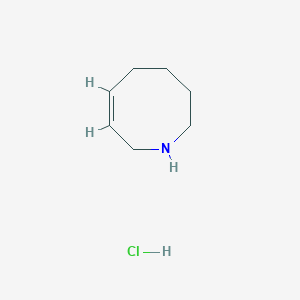
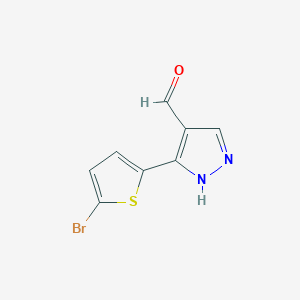
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)

